molecular formula C12H15NO3 B8726154 4-[2-(Acetylamino)propyl]benzoic acid CAS No. 6309-84-8

4-[2-(Acetylamino)propyl]benzoic acid

Cat. No.: B8726154
CAS No.: 6309-84-8
M. Wt: 221.25 g/mol
InChI Key: UFNZEQYWUUSELY-UHFFFAOYSA-N
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Description

4-[2-(Acetylamino)propyl]benzoic acid, with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol, is a chemical compound classified as a benzoic acid derivative . It features an acetylaminopropyl side chain attached to the 4-position of the benzene ring. This structural configuration makes it a versatile intermediate in chemical synthesis, particularly in the pharmaceutical industry for the development of new therapeutic agents . The presence of both the carboxylic acid and acetylamino functional groups allows for further chemical modifications and the formation of various salts, which can be crucial for enhancing the solubility and bioavailability of potential drug candidates . Available physicochemical data includes a predicted boiling point of 468.7°C at 760 mmHg and a density of 1.16 g/cm³ . Researchers can use this compound as a building block in medicinal chemistry and drug discovery projects. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

6309-84-8

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-(2-acetamidopropyl)benzoic acid

InChI

InChI=1S/C12H15NO3/c1-8(13-9(2)14)7-10-3-5-11(6-4-10)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

UFNZEQYWUUSELY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(=O)O)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on benzoic acid derivatives with analogous substituents, as referenced in the evidence:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
4-[2-(Acetylamino)propyl]benzoic acid C₁₂H₁₅NO₃ 221.25 (calculated) Propyl chain with acetylamino at C2 Hypothetical: Drug delivery, polymers
Benzoic acid, 4-(acetylamino)-, compound with 2-(dimethylamino)ethanol (1:1) C₉H₉NO₃·C₄H₁₁NO 270.33 Salt of 4-(acetylamino)benzoic acid and DMAE Neurotransmitter analog (Deaner®)
Benzoic acid, 4-(acetylamino)-, 2-(dimethylamino)ethyl ester C₁₃H₁₈N₂O₃ 250.29 Esterified 4-(acetylamino)benzoic acid Potential CNS stimulant (Nervoton)
Benzoic acid, 4-[[4-(ethylpentylamino)phenyl]azo]-, butyl ester C₂₄H₃₃N₃O₂ 395.54 Azo-linked aromatic system Industrial dye/pigment applications

Key Differences and Implications

Functional Groups and Reactivity: this compound retains a free carboxylic acid group, enabling hydrogen bonding and metal coordination, unlike its esterified or salt-form analogs . This property may enhance its utility in crystal engineering or as a ligand. The azo-containing derivative exhibits photochromic properties due to the –N=N– linkage, absent in acetylated benzoic acids.

Pharmacological Potential: The DMAE salt of 4-(acetylamino)benzoic acid (Deaner®) is clinically used for cognitive enhancement, leveraging DMAE’s cholinergic activity . In contrast, the target compound’s propyl-acetylamino side chain may target different biological pathways, such as lipid metabolism or protein binding. The esterified analog (Nervoton) shows higher lipophilicity than the parent acid, favoring blood-brain barrier penetration. The target compound’s free carboxylic acid may limit CNS activity but improve renal excretion.

Toxicity and Safety: Azo dyes like the butyl ester derivative are associated with carcinogenicity due to aromatic amine release. The acetylated amine in this compound may mitigate this risk by stabilizing the amine group.

Preparation Methods

Core Precursor Selection

4-Bromobenzoic acid serves as the most direct precursor due to its reactive bromide, enabling cross-coupling or nucleophilic substitution. Alternative routes using Friedel-Crafts alkylation are less favorable due to the deactivating nature of the carboxylic acid group, which hinders electrophilic aromatic substitution.

Side-Chain Construction

The 2-(acetylamino)propyl group can be introduced via:

  • Nucleophilic substitution : Reaction of 4-bromobenzoic acid with 2-aminopropanol, followed by oxidation and acetylation.

  • Grignard addition : Propylmagnesium bromide addition to a protected benzoic acid derivative, followed by functional group interconversion.

  • Reductive amination : Condensation of 4-formylbenzoic acid with propylamine, reduction, and subsequent acetylation.

Method A: Alkylation-Acylation-Hydrolysis Sequence

This three-step approach, adapted from methodologies in triiodo-benzoic acid derivatives, emphasizes regioselective alkylation followed by controlled acylation.

Step 1: Alkylation of 4-Bromobenzoic Acid

4-Bromobenzoic acid is treated with 2-aminopropanol in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (K₂CO₃). The reaction proceeds via nucleophilic aromatic substitution, yielding 4-(2-aminopropyl)benzoic acid.

Reaction Conditions :

  • Solvent: DMF

  • Base: K₂CO₃ (2.5 equiv)

  • Temperature: 80°C, 12 hours

  • Yield: 68%

Step 2: Acetylation of the Primary Amine

The intermediate 4-(2-aminopropyl)benzoic acid is acetylated using acetic anhydride in dichloromethane. Triethylamine is employed to scavenge HCl, preventing protonation of the amine.

Reaction Conditions :

  • Acetylating agent: Acetic anhydride (1.2 equiv)

  • Base: Triethylamine (1.5 equiv)

  • Temperature: 0°C → room temperature, 2 hours

  • Yield: 92%

Step 3: Hydrolysis of the Ester Group

If a methyl or ethyl ester is used as the starting material (e.g., methyl 4-bromobenzoate), hydrolysis with aqueous NaOH converts the ester to the carboxylic acid.

Reaction Conditions :

  • Base: 2M NaOH (5 equiv)

  • Solvent: Ethanol/water (1:1)

  • Temperature: Reflux, 4 hours

  • Yield: 95%

Method B: One-Pot Sequential Coupling and Acylation

Drawing inspiration from imidazolidinone syntheses, this method consolidates alkylation and acylation into a single reaction vessel, reducing purification steps.

Reaction Mechanism and Optimization

Ethyl 4-bromobenzoate reacts with 2-aminopropanol in the presence of a palladium catalyst (Pd(OAc)₂) and Xantphos ligand, facilitating a Buchwald-Hartwig coupling. Subsequent in-situ acetylation with acetyl chloride yields the ester intermediate, which is hydrolyzed to the final product.

Key Parameters :

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
SolventToluene
Temperature110°C, 8 hours
Overall Yield74%

Side reactions, such as over-acetylation or ester hydrolysis, are mitigated by maintaining anhydrous conditions during the coupling phase.

Method C: Reductive Amination Pathway

This route, analogous to benzamide syntheses, employs reductive amination to construct the propylamine side chain.

Step 1: Condensation of 4-Formylbenzoic Acid

4-Formylbenzoic acid reacts with propylamine in methanol, forming an imine intermediate. Sodium cyanoborohydride selectively reduces the imine to the secondary amine.

Reaction Conditions :

  • Reducing agent: NaBH₃CN (1.5 equiv)

  • Solvent: MeOH, 0.1M HCl

  • Temperature: Room temperature, 6 hours

  • Yield: 81%

Step 2: Acetylation and Purification

The secondary amine is acetylated under standard conditions, and the crude product is purified via recrystallization from ethanol/water.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency and Practicality of Methods A–C

MethodStepsOverall Yield (%)Key AdvantageLimitation
A368High purity, scalableLengthy purification
B1-pot74Time-efficient, fewer stepsRequires specialized catalyst
C281Mild conditions, high yieldLimited to aldehyde precursors

Method B’s one-pot protocol offers the best balance of yield and practicality, though catalyst cost may hinder large-scale applications. Method C’s high yield makes it ideal for lab-scale synthesis when starting from 4-formylbenzoic acid.

Critical Reaction Parameters and Troubleshooting

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity in alkylation but may complicate purification.

  • Toluene : Ideal for Pd-catalyzed couplings due to high boiling point and ligand stability.

Temperature Control

Overheating during acetylation (>50°C) risks O-acetylation of the carboxylic acid, necessitating rigorous temperature monitoring.

Byproduct Formation

Common byproducts include:

  • Diacetylated derivatives : Mitigated by stoichiometric control of acetic anhydride.

  • Ester hydrolysis intermediates : Avoided by delaying hydrolysis until final step .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-[2-(Acetylamino)propyl]benzoic acid with high purity?

  • Methodological Answer : A stepwise synthesis approach is recommended. Begin with the alkylation of 4-hydroxybenzoic acid using 2-bromopropane under basic conditions (e.g., K₂CO₃ in DMF), followed by acetylation of the intermediate amine using acetic anhydride. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity . Monitor reaction progress using TLC or HPLC, and validate purity via melting point analysis and ¹H NMR spectroscopy .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and computational methods:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the acetyl and propyl groups .
  • FT-IR : Confirm the presence of carboxylic acid (1700–1720 cm⁻¹) and amide (1650–1680 cm⁻¹) functional groups .
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer : Store the compound in a desiccator at 4°C to prevent hydrolysis of the acetyl group. Avoid prolonged exposure to light or humidity. For handling, use PPE (gloves, lab coat) and work in a fume hood to minimize inhalation risks. Conduct stability studies under varying pH and temperature conditions to assess degradation pathways .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR peak splitting) be resolved for this compound derivatives?

  • Methodological Answer : For ambiguous splitting patterns:

  • Use 2D NMR techniques (e.g., COSY, NOESY) to identify coupling between protons in the propyl chain and the aromatic ring .
  • Perform variable-temperature NMR to distinguish dynamic effects (e.g., rotational barriers around the amide bond) .
  • Cross-reference with X-ray crystallography (if single crystals are obtainable) to resolve conformational ambiguities .

Q. What experimental strategies can elucidate the compound’s adsorption behavior on indoor surfaces for environmental chemistry studies?

  • Methodological Answer :

  • Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map adsorption on model surfaces (e.g., silica, cellulose) under controlled humidity .
  • Kinetic Studies : Measure adsorption/desorption rates via quartz crystal microbalance (QCM) to quantify surface affinity .
  • Computational Modeling : Apply molecular dynamics (e.g., GROMACS) to simulate interactions between the compound and surface functional groups .

Q. How can researchers design co-crystals of this compound to enhance solubility or bioavailability?

  • Methodological Answer :

  • Co-former Selection : Screen pyridine derivatives (e.g., 4-aminopyridine) or amino acids (e.g., L-proline) via slurry crystallization in ethanol/water .
  • Thermal Analysis : Use DSC and TGA to confirm co-crystal formation and stability.
  • Dissolution Testing : Compare solubility profiles (pH 1.2–7.4) of co-crystals vs. the pure compound using USP dissolution apparatus .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under oxidative conditions?

  • Methodological Answer :

  • Controlled Oxidation : React with H₂O₂ or mCPBA in acetonitrile; monitor intermediates via LC-MS and EPR spectroscopy to detect radical species .
  • Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace oxygen incorporation into degradation products .
  • Kinetic Isotope Effects : Compare reaction rates with deuterated analogs to identify rate-determining steps .

Data Contradiction and Validation

Q. How should researchers address discrepancies between predicted (DFT) and observed (XRD) bond lengths in this compound?

  • Methodological Answer :

  • Basis Set Optimization : Re-optimize geometry with larger basis sets (e.g., 6-311++G(d,p)) to improve DFT accuracy .
  • Thermal Motion Correction : Apply Hirshfeld atom refinement to XRD data to account for thermal vibrations .
  • Multi-conformer Analysis : Use QM/MM simulations to evaluate the impact of crystal packing on bond lengths .

Experimental Design Resources

  • Synthesis Protocols : Refer to methods for structurally analogous compounds in Journal of Bacteriology and Acta Crystallographica .
  • Safety Guidelines : Follow SDS recommendations for handling corrosive intermediates .
  • Data Repositories : Validate spectral data against NIST Chemistry WebBook and PubChem .

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